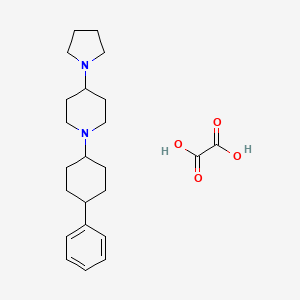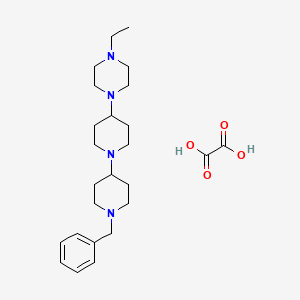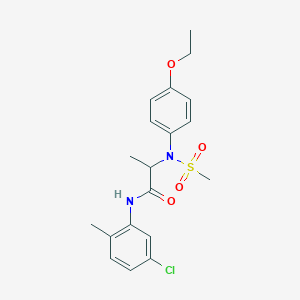![molecular formula C20H19FO3 B3970076 4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3970076.png)
4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. This compound has been extensively studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one binds to the ATP-binding site of the EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to reduced signaling through the EGFR pathway, which can result in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is its specificity for the EGFR. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment.
Applications De Recherche Scientifique
4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to reduced cell proliferation and increased apoptosis, making this compound a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-butyl-7-[(3-fluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-2-3-6-15-11-20(22)24-19-12-17(8-9-18(15)19)23-13-14-5-4-7-16(21)10-14/h4-5,7-12H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMDZNWWUNAQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)
![N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide](/img/structure/B3970025.png)

![2-[1-(2-nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3970037.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3970041.png)


![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B3970054.png)
![2-[4-[(6-fluoro-2-quinolinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3970062.png)
![ethyl 4,5-dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3970065.png)
![7-(2-furyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3970067.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-benzyl-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3970071.png)